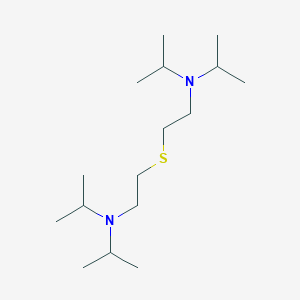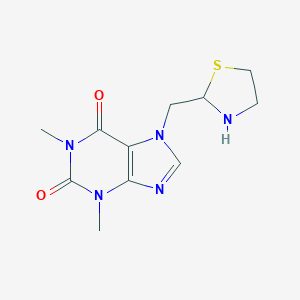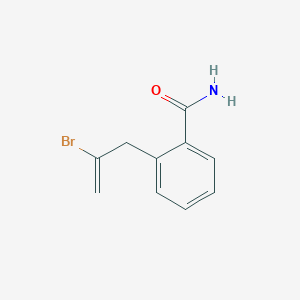
Bis(2-diisopropylaminoethyl) sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-diisopropylaminoethyl) sulfide (BDPS) is a chemical compound with the molecular formula C14H32N2S. It is commonly used in scientific research as a reducing agent and a sulfur source. BDPS has been studied extensively for its potential applications in organic synthesis and catalysis.
Mécanisme D'action
Bis(2-diisopropylaminoethyl) sulfide acts as a reducing agent by donating electrons to the functional group being reduced. The mechanism of action involves the formation of a radical intermediate, which is then reduced by Bis(2-diisopropylaminoethyl) sulfide to form the final product. In addition, Bis(2-diisopropylaminoethyl) sulfide can also act as a source of sulfur, which can be incorporated into the final product.
Biochemical and Physiological Effects:
Bis(2-diisopropylaminoethyl) sulfide has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be relatively non-toxic and non-irritating to the skin and eyes. In addition, Bis(2-diisopropylaminoethyl) sulfide has been used as a reagent for the synthesis of various bioactive compounds, such as anti-cancer agents and antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Bis(2-diisopropylaminoethyl) sulfide is its high reactivity and selectivity as a reducing agent. It is also relatively easy to synthesize and handle in the laboratory. However, one of the limitations of Bis(2-diisopropylaminoethyl) sulfide is its sensitivity to air and moisture, which can lead to decomposition and reduced reactivity. In addition, Bis(2-diisopropylaminoethyl) sulfide can be difficult to purify, which can lead to impurities in the final product.
Orientations Futures
There are several future directions for research involving Bis(2-diisopropylaminoethyl) sulfide. One potential area of research is the development of new synthetic methods and applications for Bis(2-diisopropylaminoethyl) sulfide. For example, Bis(2-diisopropylaminoethyl) sulfide could be used as a reducing agent in the synthesis of new pharmaceuticals and other bioactive compounds. Another area of research could be the development of new catalysts based on Bis(2-diisopropylaminoethyl) sulfide, which could be used in various industrial processes. Finally, further studies could be conducted to investigate the biochemical and physiological effects of Bis(2-diisopropylaminoethyl) sulfide, which could lead to new applications in medicine and biotechnology.
Conclusion:
In conclusion, Bis(2-diisopropylaminoethyl) sulfide (Bis(2-diisopropylaminoethyl) sulfide) is a useful chemical compound with a wide range of scientific research applications. It is commonly used as a reducing agent and a sulfur source in organic synthesis and catalysis. Bis(2-diisopropylaminoethyl) sulfide has high reactivity and selectivity as a reducing agent, but is sensitive to air and moisture and can be difficult to purify. Future research directions for Bis(2-diisopropylaminoethyl) sulfide include the development of new synthetic methods and applications, the development of new catalysts, and further investigation of its biochemical and physiological effects.
Méthodes De Synthèse
Bis(2-diisopropylaminoethyl) sulfide can be synthesized via a two-step process involving the reaction of diisopropylamine with 1,2-dichloroethane, followed by the reaction of the resulting diisopropylaminoethyl chloride with sodium sulfide. The yield of Bis(2-diisopropylaminoethyl) sulfide from this method is typically around 70%.
Applications De Recherche Scientifique
Bis(2-diisopropylaminoethyl) sulfide has been used in a wide range of scientific research applications, including organic synthesis, catalysis, and material science. It is commonly used as a reducing agent for the reduction of various functional groups, such as ketones, aldehydes, and nitro groups. Bis(2-diisopropylaminoethyl) sulfide has also been used as a sulfur source in the synthesis of various sulfur-containing compounds, such as thioethers and thiols.
Propriétés
Numéro CAS |
110501-56-9 |
|---|---|
Nom du produit |
Bis(2-diisopropylaminoethyl) sulfide |
Formule moléculaire |
C16H36N2S |
Poids moléculaire |
288.5 g/mol |
Nom IUPAC |
N-[2-[2-[di(propan-2-yl)amino]ethylsulfanyl]ethyl]-N-propan-2-ylpropan-2-amine |
InChI |
InChI=1S/C16H36N2S/c1-13(2)17(14(3)4)9-11-19-12-10-18(15(5)6)16(7)8/h13-16H,9-12H2,1-8H3 |
Clé InChI |
VRSFIFVYZVUBLG-UHFFFAOYSA-N |
SMILES |
CC(C)N(CCSCCN(C(C)C)C(C)C)C(C)C |
SMILES canonique |
CC(C)N(CCSCCN(C(C)C)C(C)C)C(C)C |
Synonymes |
BIS(2-DIISOPROPYLAMINOETHYL)SULPHIDE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Disodium;[(3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B12924.png)






![Peroxide, [1,4-phenylenebis(1-methylethylidene)]bis[(1,1-dimethylethyl)](/img/structure/B12941.png)